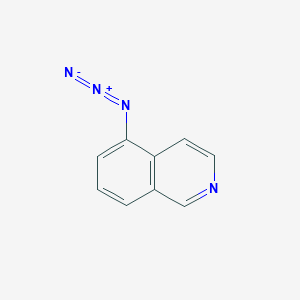

5-Azidoisoquinoline

概要

説明

5-Azidoisoquinoline is a chemical compound used for pharmaceutical testing . It is a derivative of isoquinoline, a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of azidoisoquinoline derivatives has been reported in several studies . A widely applicable one-pot methodology has been developed for the synthesis of these and related compounds . This method offers a tractable alternative to more difficult reactions in the conversion of alcohols to azides .科学的研究の応用

1. Applications in Biochemistry and Pharmacology

5-Azidoisoquinoline and its derivatives have been studied for various biochemical and pharmacological applications. For instance, a derivative, 5-azido[3H]trimethisoquin, was used to label the acetylcholine receptor from Torpedo marmorata electric organ. This research highlighted the potential of this compound derivatives in studying the structure and function of receptors, particularly in understanding the binding sites for noncompetitive blockers (Oswald & Changeux, 1981). Furthermore, 5-Aminoisoquinolin-1-one (5-AIQ), a water-soluble derivative, has been used as a tool to study the effects of inhibition of the poly(ADP-ribose) polymerases (PARPs) in various diseases (Threadgill, 2015).

2. Use in Synthesis of Medicinal Compounds

This compound derivatives have been utilized in synthesizing various medicinal compounds. For example, the synthesis of indenoisoquinolines, a class of compounds showing promise as anticancer agents, involves the incorporation of a nitrogen atom into the scaffold, which can be achieved using this compound structures (Beck et al., 2016). Additionally, a series of azoquinoline derivatives based on the quinoline structure were studied for their potential use in applications exploiting photoinduced optical anisotropy (Bujak et al., 2020).

3. Research in Chemistry and Material Science

In chemistry and material science, this compound derivatives have been investigated for their potential in various reactions and material applications. For instance, the synthesis of 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles via DEAD-mediated oxidative Ugi/aza-Wittig reaction was developed using (N-isocyanimine)triphenylphosphorane, highlighting the versatility of this compound in syntheticchemistry (Ding et al., 2020). Another study explored the anti-corrosion performance of 8-hydroxyquinoline derivatives, including 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol, for mild steel in acidic media, indicating the potential of these compounds in corrosion prevention applications (Douche et al., 2020).

4. Applications in Cancer Research

Several studies have investigated the use of this compound derivatives in cancer research. For example, a DNA methyltransferase inhibitor containing a this compound structure showed potential in reducing oral cavity carcinogenesis induced by 4-nitroquinoline 1-oxide in a mouse model (Tang et al., 2009). Additionally, research on aza-A-ring indenoisoquinoline topoisomerase I poisons, which are analogs of ellipticine alkaloids and have shown promise as anticancer agents, involved the use of this compound derivatives (Zhang et al., 2000).

Safety and Hazards

作用機序

Target of Action

It is structurally similar to 5-aminoisoquinoline, which targets a putative uncharacterized protein in trypanosoma brucei brucei

Mode of Action

The azide functional group is known for its superlative reactivity , which suggests that it may interact with its target protein in a way that disrupts its normal function. This could result in changes to the protein’s activity, stability, or interactions with other molecules.

Biochemical Pathways

For instance, 5-Aminoisoquinoline has been shown to have potential for altering dopaminergic neurotransmission

Result of Action

For instance, 5-Aminoisoquinoline has been shown to have potential anti-inflammatory effects

生化学分析

Biochemical Properties

The biochemical properties of 5-Azidoisoquinoline are largely derived from its azido group and isoquinoline structure . The azido group is highly reactive, which allows this compound to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

5-azidoisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-13-12-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSWHVLSSSEOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

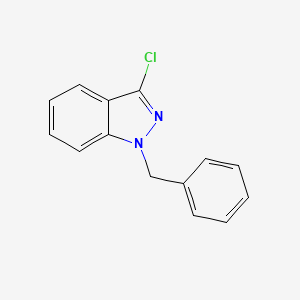

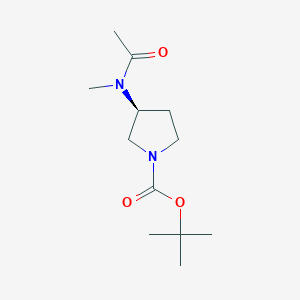

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide](/img/structure/B3370470.png)

![2-Methoxybenzo[c]phenanthrene](/img/structure/B3370503.png)